molecular formula C18H20O5 B128500 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- CAS No. 145068-46-8

3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-

Cat. No. B128500
M. Wt: 316.3 g/mol
InChI Key: HLKSQJLPIJKAGU-UHFFFAOYSA-N
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Description

3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-, also known as 2C-H, is a synthetic psychoactive substance that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used recreationally as a hallucinogen. However,

Mechanism Of Action

The mechanism of action of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves its binding to the 5-HT2A receptor, which leads to an increase in the release of serotonin and other neurotransmitters. This results in altered perception, mood, and cognition.

Biochemical And Physiological Effects

Studies have shown that 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- can induce hallucinations, altered perception, and changes in mood and cognition. It has also been found to increase heart rate and blood pressure, as well as cause nausea and vomiting.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise studies on the effects of serotonin on the central nervous system. However, its recreational use and legal status may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-. One area of interest is its potential therapeutic use in treating psychiatric disorders such as depression and anxiety. Additionally, further studies on its mechanism of action and effects on the brain could lead to a better understanding of the role of serotonin in mental health. Finally, research on the synthesis and modification of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- could lead to the development of new psychoactive substances with potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves the reaction of 2,3-dimethoxyphenylacetonitrile with nitroethane in the presence of ammonium acetate, followed by reduction with lithium aluminum hydride. This method was first described by Alexander Shulgin in his book, PiHKAL: A Chemical Love Story.

Scientific Research Applications

3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition.

properties

CAS RN

145068-46-8

Product Name

3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

3-[2-(2,3-dimethoxyphenyl)-5-methoxyphenyl]propanoic acid

InChI

InChI=1S/C18H20O5/c1-21-13-8-9-14(12(11-13)7-10-17(19)20)15-5-4-6-16(22-2)18(15)23-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,19,20)

InChI Key

HLKSQJLPIJKAGU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O

synonyms

3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-

Origin of Product

United States

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